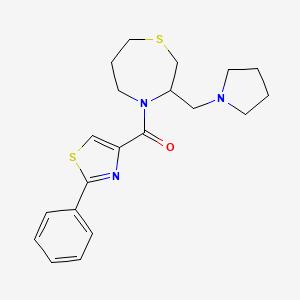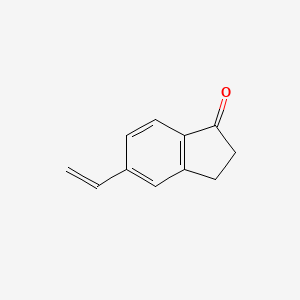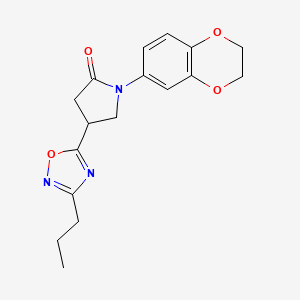![molecular formula C12H19NO3 B2735138 N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide CAS No. 2305492-44-6](/img/structure/B2735138.png)
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, also known as DASPMI, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a spirolactam derivative that exhibits a range of biological activities, including antitumor and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the destruction of the tumor.
Biochemical and Physiological Effects:
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and the induction of apoptosis. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potent antitumor activity against a range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. One area of interest is the development of new cancer therapies based on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. Researchers are also exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in combination with other cancer drugs to enhance its antitumor activity. Another area of interest is the study of the mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, which may lead to the development of new cancer drugs that target specific pathways involved in tumor growth and proliferation. Finally, researchers are exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in other areas of medicine, such as antimicrobial therapy.
Synthesemethoden
The synthesis of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2-aminoethanol with 2-bromo-1,9-dioxaspiro[4.5]decan-4-one to form the intermediate compound 2-(2-hydroxyethyl)-1,9-dioxaspiro[4.5]decan-4-one. This intermediate is then reacted with acryloyl chloride to form the final product, N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. The synthesis method has been optimized to produce high yields of pure N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(1,9-dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-6-12(16-10)5-3-7-15-9-12/h2,10H,1,3-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZYSIMSSHBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(O1)CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)


![diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2735073.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)